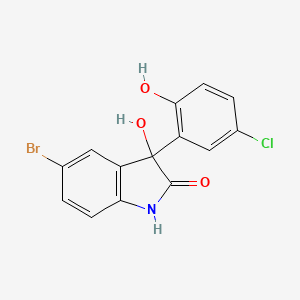![molecular formula C14H14N2O3 B11486559 1-methyl-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B11486559.png)
1-methyl-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound belonging to the class of furo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a furo[3,4-d]pyrimidine core with a methyl group and a 4-methylphenyl group attached
Preparation Methods
The synthesis of 1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable aldehyde with a pyrimidine derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product .
In industrial production, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of green chemistry principles, such as solvent-free reactions and environmentally friendly catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can be introduced into the molecule
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases. .
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular processes. .
Materials Science: Due to its stable structure, this compound is also explored for its potential use in the development of new materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets within cells. It has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Additionally, the compound can modulate signaling pathways involved in inflammation and immune response, making it a potential candidate for the treatment of inflammatory diseases .
Comparison with Similar Compounds
1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and have been studied for their anticancer and anti-inflammatory properties.
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral and anticancer effects.
2-Aminopyrimidine Derivatives: These compounds have shown potential in the treatment of infectious diseases, such as malaria and sleeping sickness.
The uniqueness of 1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE lies in its specific structural features, which allow for distinct interactions with biological targets and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C14H14N2O3/c1-8-3-5-9(6-4-8)12-11-10(7-19-13(11)17)16(2)14(18)15-12/h3-6,12H,7H2,1-2H3,(H,15,18) |
InChI Key |
WCQMSPJSGIJFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(biphenyl-2-yloxy)ethyl]-4-bromobenzamide](/img/structure/B11486477.png)
![9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11486481.png)
![1-[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11486486.png)
![N-(3-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486502.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11486516.png)
![5-(2-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11486520.png)

![N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11486529.png)
![5-(4-chlorophenyl)-4-phenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11486535.png)
![1-(4-chlorobenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11486538.png)
![10-[(5-oxo-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)methyl]acridin-9(10H)-one](/img/structure/B11486545.png)
![Ethyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11486549.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide](/img/structure/B11486555.png)
